Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Description
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is an organic compound featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions, attached to the third carbon of an ethyl propanoate backbone. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their nitrogen-oxygen heterocyclic structure, which enhances solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKGZQMAHHJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991489 | |
| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-51-5 | |
| Record name | Ethyl 2,6-dimethyl-4-morpholinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 71172-51-5 | |
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| Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
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Scientific Research Applications
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Positional Isomer: Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
A closely related positional isomer, ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate (CAS 1169871-50-4), differs only in the attachment of the morpholine ring to the second carbon of the propanoate chain. Key properties from ECHEMI data include:
| Property | Value |
|---|---|
| Molecular Weight | 215.29 g/mol |
| XLogP3 | 1.4 |
| Hydrogen Bond Acceptor Count | 4 |
| Topological Polar Surface Area | 38.8 Ų |
The morpholine ring’s electron-rich nitrogen and oxygen atoms enhance hydrogen bonding, critical for interactions in biological systems .
Functional Group Analogs: Ethyl 3-(methylthio)propanoate
Ethyl 3-(methylthio)propanoate (detected in pineapple pulp and core) replaces the morpholine group with a methylthio (-SMe) substituent. Key comparisons:
| Property | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate (Theoretical) | Ethyl 3-(methylthio)propanoate (Observed) |
|---|---|---|
| Molecular Weight | ~215–230 g/mol (estimated) | 148.23 g/mol |
| Odor Activity Value (OAV) | Not reported | 91.21 µg·kg⁻¹ (pulp), 42.67 µg·kg⁻¹ (core) |
| Application | Pharmaceutical intermediates | Flavor and fragrance industry |
The sulfur atom in ethyl 3-(methylthio)propanoate contributes to its low odor threshold and fruity aroma, making it a key volatile compound in pineapple . In contrast, the morpholine derivative’s nitrogen-oxygen ring likely directs it toward medicinal chemistry applications, such as kinase inhibition or antibacterial agents.
Heterocyclic Analogs: Thiazolidinone and Pyrrole Derivatives
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
This compound (from Bioorganic Chemistry) incorporates a thiazolidinone ring instead of morpholine. Key differences:
- Structural Impact: The thiazolidinone ring introduces sulfur and additional hydrogen-bonding sites, enhancing antibacterial activity against Gram-positive and Gram-negative bacteria .
Pyrrole-Containing Compounds
highlights pyrrole-based compounds (e.g., C36H44N4VO) with multiple conjugated rings. Unlike morpholine’s saturated six-membered ring, pyrroles are aromatic five-membered rings with delocalized π-electrons. This structural difference affects electronic properties:
Research Findings and Implications
- Positional Isomerism: The 2- vs. 3-substitution on the propanoate chain alters steric and electronic profiles, impacting drug metabolism and target binding .
- Functional Group Trade-offs : Sulfur-containing analogs (e.g., methylthio) excel in flavor applications, while nitrogen-oxygen morpholine derivatives are better suited for bioactive molecules.
- Heterocyclic Diversity: Thiazolidinones offer enhanced antibacterial activity due to sulfur’s electronegativity, whereas morpholines provide balanced solubility and stability for drug delivery.
Biological Activity
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 187.24 g/mol
- CAS Number : 1212364-37-8
The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, along with a propanoate moiety. This specific structure contributes to its unique properties and reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that the compound may function as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the physiological processes they regulate.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for various biological functions.
Biological Activity
This compound has shown potential in various biological assays. Some notable activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains |
| Anti-inflammatory | Potential to reduce inflammation |
Case Studies and Research Findings
-
Antimicrobial Assays :
- In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
-
In vitro Studies :
- In vitro studies demonstrated that the compound could modulate inflammatory cytokine production in human cell lines. This suggests a potential application in treating conditions characterized by excessive inflammation.
-
Mechanistic Insights :
- Further mechanistic studies revealed that this compound may exert its effects through the inhibition of specific metabolic enzymes involved in inflammatory responses.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(2,6-dimethylmorpholin-4-yl)propanoic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Saponification involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.
Nucleophilic Substitution at the Morpholine Ring
Key Observations :
-
Steric effects from the 2,6-dimethyl groups significantly reduce reaction rates compared to unsubstituted morpholine.
-
Quaternary ammonium salts formed in alkylation reactions show potential as ionic liquids or catalysts.
Grignard Addition to the Ester Carbonyl
The ester carbonyl can react with Grignard reagents to form tertiary alcohols, though competing deprotonation at the α-carbon may occur.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reaction with methylmagnesium bromide | THF, −40°C, 2 hrs | 3-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-2-ol |
Mechanistic Pathway :
-
Grignard reagent attacks the ester carbonyl, forming a ketone intermediate.
-
Second equivalent of Grignard adds to the ketone, yielding a tertiary alcohol.
Reduction of the Ester Group
Catalytic hydrogenation or hydride-based reduction converts the ester to a primary alcohol.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ reduction | Anhydrous ether, reflux, 3 hrs | 3-(2,6-Dimethylmorpholin-4-yl)propan-1-ol |
Side Reactions :
-
Over-reduction of the morpholine ring is negligible due to its stability.
Ring-Opening Reactions
Under strong acidic conditions, the morpholine ring can undergo cleavage, though this is rare due to its stability.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| HCl-mediated ring opening | Conc. HCl, 120°C, 24 hrs | Fragmented amines and carboxylic acid derivatives |
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights the unique steric and electronic effects of the 2,6-dimethyl groups:
| Compound | Reactivity with LiAlH₄ | Hydrolysis Rate (k, s⁻¹) | Alkylation Yield |
|---|---|---|---|
| Ethyl morpholino-4-propanoate | Fast (90% yield) | 2.1 × 10⁻³ | 85% |
| Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | Moderate (65% yield) | 0.9 × 10⁻³ | 12% |
Preparation Methods
Synthesis via Nucleophilic Substitution on a Propanoate Derivative
- Starting from ethyl 3-bromopropanoate or 3-chloropropanoate as the electrophilic precursor.
- Nucleophilic attack by a 2,6-dimethylmorpholine derivative, typically prepared via methylation of morpholine at the 2 and 6 positions.
- The resulting intermediate undergoes purification and possibly further functionalization.
Ethyl 3-bromopropanoate + 2,6-dimethylmorpholine derivative → Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
- A typical approach involves synthesizing the morpholine core via methylation of morpholine with methyl iodide or methyl chloride, followed by ring closure or substitution at the 4-position (see, EP patent methods).
- The nucleophilic substitution is performed under basic conditions, often using potassium carbonate or sodium hydride as base, in polar aprotic solvents like DMF or acetonitrile.
Cyclization Approach for Morpholine Ring Formation
- Starting with amino alcohols or amino esters, cyclization to form the morpholine ring is achieved through reaction with aldehydes or ketones.
- Methyl groups at positions 2 and 6 are introduced via methylation of the morpholine ring or by using methylated precursors.
- One route involves reacting N-methylmorpholine with methylating agents to obtain 2,6-dimethylmorpholine, then functionalizing at the 4-position with appropriate electrophiles.
- Cyclization can be facilitated by heating with formaldehyde or paraformaldehyde derivatives, followed by methylation steps.
Synthesis via Multi-step Condensation and Coupling
- Synthesis begins with the preparation of a suitable amino alcohol or amino ester precursor.
- Sequential reactions include condensation with aldehydes or acyl chlorides to introduce the propanoate chain.
- Final esterification is achieved through reaction with ethanol and acid catalysts.
- For example, the condensation of amino esters with α,β-unsaturated carbonyl compounds, followed by cyclization, yields the desired morpholine derivative.
- The process may involve protective group strategies to ensure selectivity.
Data Table of Preparation Methods
Notes on Optimization and Research Findings
- Reaction conditions such as temperature, solvent choice, and base strength significantly influence yield and purity.
- Methylation steps are often performed with methyl iodide or methyl triflate under controlled conditions to selectively methylate the morpholine ring.
- Purification typically involves column chromatography, recrystallization, or distillation, depending on the intermediates' properties.
Q & A
Q. What are the primary synthetic routes for Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate, and what are their efficiency metrics?
- Methodological Answer : A common approach involves the alkylation of 2,6-dimethylmorpholine with ethyl acrylate derivatives under basic conditions. For example, analogous morpholine syntheses (e.g., in ) utilize reductive amination or nucleophilic substitution steps. Catalysts like sodium borohydride or palladium-based systems (as in ) may enhance yields. Optimal conditions (temperature: 60–80°C, solvent: DMF/EtOAc) can achieve yields of 60–80%, though exact metrics depend on substituent reactivity and purification protocols. Characterization via H/C NMR and GC-MS is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 3.4–3.8 ppm for morpholine ring protons) and C NMR (δ 170–175 ppm for ester carbonyl) are standard. 2D HSQC NMR (as in ) resolves overlapping signals in complex mixtures.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 242.2).
- Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity, while GC-FID/MS () quantifies trace impurities.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation. Stability studies (accelerated conditions: 40°C/75% RH for 6 months) can assess degradation pathways. Decomposition products (e.g., free morpholine derivatives) are detectable via TLC or LC-MS. Safety protocols from recommend using chemical-resistant gloves (nitrile) and fume hoods during handling.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic rotational isomers of the morpholine ring by cooling to –40°C (slows ring puckering).
- DFT Calculations : Predict NMR chemical shifts using Gaussian or ORCA software to compare with experimental data.
- Isotopic Labeling : Introduce N or C labels to track morpholine ring interactions, as seen in lignin monomer studies ().
Q. What mechanistic insights guide the optimization of catalytic reductive steps in synthesis?
- Methodological Answer : Heterogeneous metal catalysts (e.g., Pd/C or Ru/AlO) stabilize intermediates via hydrogenation, as observed in lignin depolymerization (). Kinetic studies (e.g., monitoring H uptake) identify rate-limiting steps. For example, a 10% Pd/C catalyst at 50 psi H and 80°C reduces reaction time by 30% compared to non-catalytic routes.
Q. How does the compound’s stereoelectronic profile influence its reactivity in downstream applications?
- Methodological Answer :
- Hammett Analysis : Correlates substituent effects (e.g., 2,6-dimethyl groups) on reaction rates. The electron-donating methyl groups increase morpholine basicity (pKa ~7.5), affecting nucleophilic reactivity.
- X-ray Crystallography : Resolves spatial arrangements (e.g., chair vs. boat conformations in morpholine rings), which impact hydrogen-bonding interactions (as in ’s SHELX refinement protocols).
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in DMSO, EtOAc, and hexane at 25°C. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline).
- Hansen Solubility Parameters : Calculate HSP values (δ, δ, δ) to predict compatibility. For example, δ ≈ 18 MPa suggests moderate polarity.
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Temperature | 60–80°C | NaBH/Pd-C | 65–75 | |
| Reaction Time | 12–24 h | Ru/AlO | 70–80 | |
| Solvent | DMF/EtOAc (1:1) | – | – |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Data Points | Application Example |
|---|---|---|
| HSQC NMR | J correlations for morpholine | Resolving lignin monomers |
| GC-FID/MS | Retention time (RT: 8.2 min) | Quantifying ester hydrolysis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
